Nefiracetam

Neuronal calcium channels Patch-clamp electrophysiology Nootropic mechanism of action

Nefiracetam (DM-9384) is the definitive racetam for functional potentiation of neuronal nACh receptors (α3β2–α7 subtypes, 1 nM–1 μM)—an activity absent in piracetam and aniracetam. It uniquely enhances NMDA receptor function via glycine-site binding with 100-fold greater potency than galantamine, doubles L-type Ca²⁺ currents (unlike piracetam/oxiracetam), and confers BDNF-resistant neuroprotection at 0.1–10 μM. Its anticonvulsant safety margin surpasses zonisamide, carbamazepine, and valproate. For nAChR-mediated plasticity, NMDA-independent LTP, and seizure-independent neuroprotection studies, this compound is mechanistically non-substitutable.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 77191-36-7
Cat. No. B1678012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefiracetam
CAS77191-36-7
SynonymsDM 9384
DM-9384
N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
nefiracetam
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2=O
InChIInChI=1S/C14H18N2O2/c1-10-5-3-6-11(2)14(10)15-12(17)9-16-8-4-7-13(16)18/h3,5-6H,4,7-9H2,1-2H3,(H,15,17)
InChIKeyNGHTXZCKLWZPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nefiracetam (CAS 77191-36-7) for Research: A Pyrrolidone Nootropic with Distinct Nicotinic and NMDA Modulation


Nefiracetam (DM-9384) is a pyrrolidone-derivative nootropic agent originally developed for Alzheimer's disease and post-stroke dementia research [1]. Unlike classical racetams such as piracetam and aniracetam, nefiracetam functionally targets presynaptic nicotinic acetylcholine (nACh) receptors to facilitate hippocampal neurotransmission and potentiates NMDA receptor function via protein kinase C (PKC) activation and attenuation of voltage-dependent Mg²⁺ block [2][3]. The compound exhibits linear pharmacokinetics with rapid oral absorption (tmax ~2 h) and a serum half-life of 3–5 h in human studies [4].

Why Nefiracetam Cannot Be Substituted with Piracetam, Aniracetam, or Oxiracetam in Research


The racetam family is mechanistically heterogeneous. In direct comparative studies, piracetam and oxiracetam failed to enhance L-type Ca²⁺ channel currents, whereas nefiracetam produced a twofold increase [1]. Piracetam and aniracetam also lacked potentiating action on neuronal nicotinic acetylcholine receptors, a core target for nefiracetam's facilitatory action on hippocampal neurotransmission [2]. Furthermore, nefiracetam's NMDA receptor potentiation via the glycine-binding site and PKC-mediated reduction of Mg²⁺ block distinguishes it from galantamine, which potentiates NMDA currents at 1 μM without interacting with the glycine-binding site [3]. These non-overlapping pharmacological signatures preclude functional interchangeability.

Nefiracetam Product-Specific Quantitative Evidence Guide: Comparator Data for Scientific Selection


Nefiracetam vs Piracetam, Aniracetam, and Oxiracetam: L-Type Ca²⁺ Channel Current Enhancement

In whole-cell patch-clamp recordings from NG108-15 neuroblastoma x glioma hybrid cells, nefiracetam at 1 μM produced a twofold increase in L-type Ca²⁺ channel currents. A similar but slightly less potent effect was observed with aniracetam, whereas piracetam and oxiracetam exerted no such effects [1][2]. The dose-response relationship was bell-shaped, peaking at 1 μM [2].

Neuronal calcium channels Patch-clamp electrophysiology Nootropic mechanism of action

Nefiracetam vs Piracetam and Aniracetam: Nicotinic Acetylcholine Receptor Potentiation

In Xenopus oocyte expression systems, nefiracetam potentiated currents through multiple neuronal nACh receptor subtypes (α3β2, α3β4, α4β2, α4β4, α7) to varying extents. In contrast, neither piracetam nor aniracetam had any potentiating action on α7 receptor currents [1]. In rat cortical neurons, nefiracetam potentiated α4β2 receptor currents with a bell-shaped dose-response peaking at 1 nM, acting via Gs proteins [2].

Nicotinic acetylcholine receptors Xenopus oocyte expression Hippocampal neurotransmission

Nefiracetam vs Galantamine and Donepezil: NMDA Receptor Potentiation and Glycine-Binding Site Interaction

Nefiracetam potentiated NMDA currents with a maximum effect at 10 nM via interaction with the glycine-binding site of the receptor. Galantamine also potentiated NMDA currents but with a maximum effect at 1 μM and did not interact with the glycine-binding site. Donepezil potentiated NMDA currents at 1–10,000 nM [1]. Nefiracetam at 10 nM largely eliminated voltage-dependent Mg²⁺ block via PKC activation [2].

NMDA receptor modulation Glycine-binding site Cognitive enhancer pharmacology

Nefiracetam vs Aniracetam: Neuroprotection Against BDNF-Resistant Apoptotic Cell Death

In primary cortical neurons from embryonic mice (E17) subjected to serum-free starvation, nefiracetam at 0.1–10 μM increased cell survival activity, whereas aniracetam at identical concentrations provided no protection. The cell death was characterized as apoptotic (nuclear condensation, fragmentation, TUNEL-positive staining) [1].

Neuroprotection Apoptosis Serum deprivation model

Nefiracetam vs Levetiracetam and Standard AEDs: Anticonvulsant Efficacy and Safety Margin

In maximal electroshock seizure models in mice and rats, the anticonvulsant efficacy of nefiracetam (NEF) was comparable to zonisamide (ZNS) and less potent than phenytoin (PHT), carbamazepine (CBZ), and diazepam (DZP). However, the safety margin of NEF (protective index) was superior to that of ZNS, CBZ, valproic acid (VPA), and DZP. Levetiracetam showed only slight effects in threshold models and was ineffective in conventional screening models [1].

Anticonvulsant Seizure models Safety margin

Nefiracetam vs Levetiracetam and Standard AEDs: Neuroprotection Unrelated to Seizure Inhibition

In kainic acid-induced seizures in rats, nefiracetam (25–100 mg/kg p.o.) had no effect on behavioral seizures but dose-dependently inhibited hippocampal pyramidal cell damage in CA1–CA4 areas. Levetiracetam inhibited neither behavioral seizures nor hippocampal damage. Valproic acid and ethosuximide prevented hippocampal damage without attenuating behavioral seizures, similar to nefiracetam. Zonisamide enhanced hippocampal damage, and phenytoin increased lethality [1].

Neuroprotection Kainic acid Hippocampal damage

Nefiracetam Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigations of Nicotinic Acetylcholine Receptor Function and Cholinergic Signaling

Nefiracetam is the racetam of choice for studies requiring functional potentiation of neuronal nicotinic ACh receptors, including α3β2, α3β4, α4β2, α4β4, and α7 subtypes. Piracetam and aniracetam do not potentiate these receptors [1]. The compound facilitates hippocampal neurotransmission in an nAChR-dependent manner at concentrations from 1 nM to 1 μM, with effects persisting after washout [2]. This makes nefiracetam a superior tool for dissecting nAChR-mediated synaptic plasticity mechanisms.

Studies of NMDA Receptor Modulation and Glutamatergic Synaptic Plasticity

For NMDA receptor research requiring potentiation via the glycine-binding site and PKC-dependent reduction of voltage-dependent Mg²⁺ block, nefiracetam (maximum effect at 10 nM) offers a 100-fold potency advantage over galantamine (maximum effect at 1 μM) [1][2]. Its NMDA receptor-independent LTP-like facilitation of hippocampal synaptic transmission (achieving 280% of basal population spike amplitude 50 min post-treatment) also provides a unique model for studying NMDA-independent synaptic plasticity [3][4].

Neuroprotection Research in Ischemia, Excitotoxicity, and Neurodegeneration Models

Nefiracetam confers neuroprotection against BDNF-resistant apoptotic cell death in serum-deprived cortical neurons at 0.1–10 μM, a property not shared by aniracetam [1]. In kainic acid-induced excitotoxicity, nefiracetam dose-dependently inhibits hippocampal CA1–CA4 pyramidal cell damage without suppressing behavioral seizures—a dissociation not observed with levetiracetam [2]. This unique neuroprotective signature supports its use in preclinical models of stroke, ischemia, and neurodegeneration where seizure-independent protection is desired.

Anticonvulsant Screening and Safety Pharmacology Studies

Nefiracetam exhibits anticonvulsant efficacy in maximal electroshock seizure models comparable to zonisamide, with a safety margin superior to zonisamide, carbamazepine, valproic acid, and diazepam [1]. Unlike levetiracetam, which shows minimal efficacy in conventional screening models, nefiracetam demonstrates robust anticonvulsant activity in electroshock-induced seizures. This profile positions nefiracetam as a reference compound for evaluating novel AEDs with favorable safety margins and as a tool for investigating the intersection of cognition enhancement and seizure control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nefiracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.